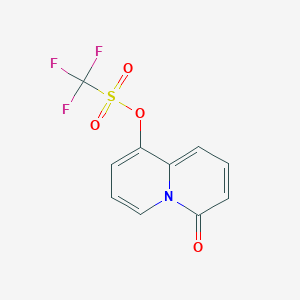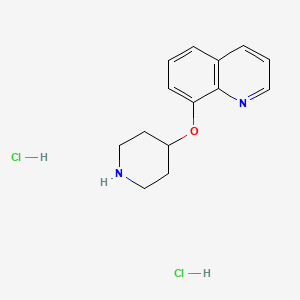
8-(4-Piperidinyloxy)quinoline dihydrochloride
Übersicht
Beschreibung
8-(4-Piperidinyloxy)quinoline dihydrochloride is a chemical compound with the molecular formula C({14})H({16})N(_{2})O•2HCl and a molecular weight of 301.21 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in various biochemical assays and studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Piperidinyloxy)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with piperidine. The process can be summarized as follows:
Starting Materials: Quinoline and 4-hydroxypiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(4-Piperidinyloxy)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(4-Piperidinyloxy)quinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(4-Piperidinyloxy)quinoline dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its use in metal chelation and as an antiseptic.
4-Piperidinol: Used in the synthesis of various pharmaceuticals.
Quinoline N-oxides: Important intermediates in organic synthesis.
Uniqueness: 8-(4-Piperidinyloxy)quinoline dihydrochloride is unique due to its specific structure, which combines the quinoline and piperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Eigenschaften
IUPAC Name |
8-piperidin-4-yloxyquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGWDPQQPJCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


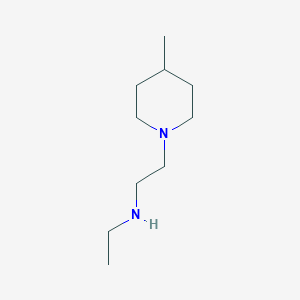
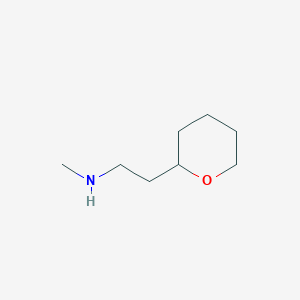
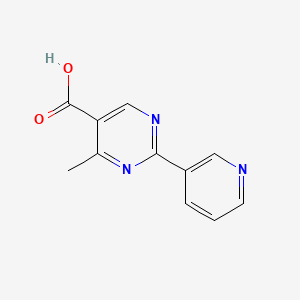
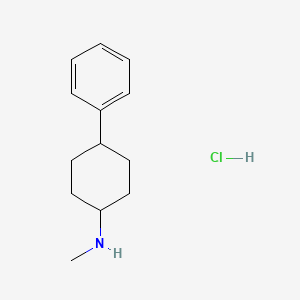
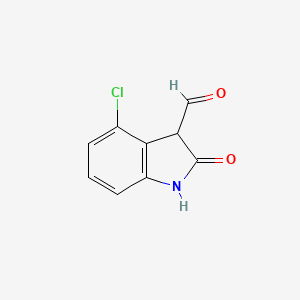
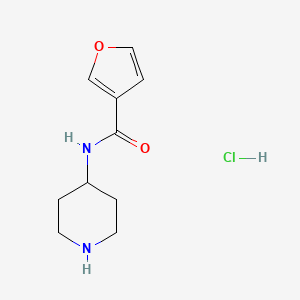
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)
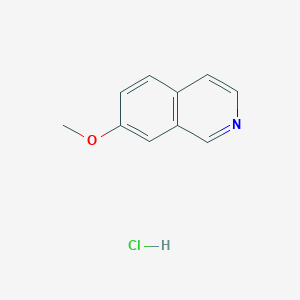
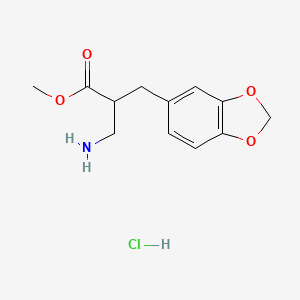
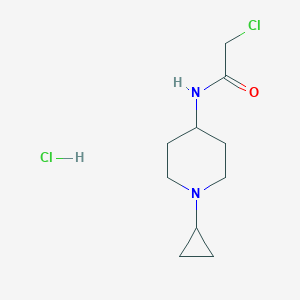
![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1419401.png)
